2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that features a thiazolidinone ring attached to a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the binding site of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with the 3,4,5-trimethoxyphenyl group have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with the 3,4,5-trimethoxyphenyl group have shown notable anti-cancer effects by effectively inhibiting various targets . This suggests that 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one may have similar effects.
Biochemical Analysis
Biochemical Properties
The 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one compound interacts with several enzymes, proteins, and other biomolecules. The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the compound’s bioactivity effects .
Cellular Effects
The cellular effects of this compound are primarily due to its interactions with various cellular proteins. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the TMP group in this compound plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
Given the stability of the TMP group and its derivatives, it is likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its structural similarity to other TMP-bearing compounds, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its structural similarity to other TMP-bearing compounds, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its structural similarity to other TMP-bearing compounds, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with a similar trimethoxyphenyl group.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various bioactive compounds.
Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as anti-diabetic agents.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of the trimethoxyphenyl group and the thiazolidinone ring, which imparts distinct biological activities and chemical reactivity. This combination allows for a wide range of modifications and applications in medicinal chemistry .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJNBCCQFXHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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